(5E)-1-(3-bromophenyl)-5-[3,4-dimethoxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
(5E)-1-(3-bromophenyl)-5-[3,4-dimethoxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: is a complex organic compound with a unique structure that includes a bromophenyl group, a dimethoxybenzylidene group, and a pyrimidine trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-bromophenyl)-5-[3,4-dimethoxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a compound containing active methylene groups in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(3-bromophenyl)-5-[3,4-dimethoxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like bromine can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a fully saturated derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (5E)-1-(3-bromophenyl)-5-[3,4-dimethoxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can be used to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it a valuable tool for probing biological pathways .
Medicine
Its unique structure allows it to interact with various biological targets, potentially leading to the development of new drugs for treating diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of (5E)-1-(3-bromophenyl)-5-[3,4-dimethoxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and benzylidene compounds. Examples are:
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer in the production of flexible PVC.
Other pyrimidine triones: These compounds share a similar core structure but differ in their substituents, leading to different properties and applications.
Uniqueness
What sets (5E)-1-(3-bromophenyl)-5-[3,4-dimethoxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione apart is its combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-[(3,4-dimethoxy-5-prop-2-enylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O5/c1-4-6-14-9-13(11-18(29-2)19(14)30-3)10-17-20(26)24-22(28)25(21(17)27)16-8-5-7-15(23)12-16/h4-5,7-12H,1,6H2,2-3H3,(H,24,26,28)/b17-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTSXNLZHDKJFS-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CC=C)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)CC=C)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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